tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to yield the pyrimidine ring . The final product is obtained through chlorination and esterification reactions under controlled conditions . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include potassium tert-butoxide, N,N-diisopropylethylamine, and oxalyl chloride . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including inhibitors of enzymes like Janus kinase (JAK).
Biological Studies: The compound is used in studies related to cell signaling pathways and protein interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes in the JAK-STAT signaling pathway . By inhibiting these enzymes, the compound can modulate cell division, apoptosis, and other cellular processes, making it a valuable tool in cancer research and treatment.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate include:
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
These compounds share a similar pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the tert-butyl ester and chlorine substituent in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRISKYMQDIAOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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